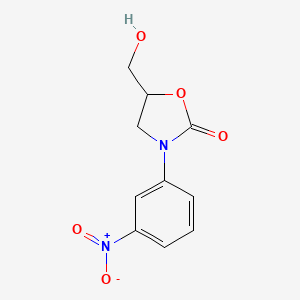
1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-phenyl-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-phenyl-, sodium salt is a derivative of the 1,2,3-triazole family, which is known for its versatile chemical properties and significant biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles in high yields. The reaction conditions generally involve the use of copper(I) salts, such as copper(I) iodide, in the presence of a base like triethylamine, and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of 1,2,3-triazole derivatives often employs continuous flow synthesis techniques. This method allows for the efficient and scalable production of these compounds under controlled conditions. For example, the use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been reported to produce high yields of 1,2,3-triazoles .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-phenyl-, sodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring into dihydrotriazoles.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted triazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-phenyl-, sodium salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2,3-triazole-4-carboxylic acid, 5-methyl-1-phenyl-, sodium salt involves its interaction with specific molecular targets. The triazole ring can mimic amide bonds, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit the activity of these enzymes, leading to various biological effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: Another isomer of triazole with similar biological activities but different chemical properties.
Tetrazole: Contains an additional nitrogen atom in the ring, leading to different reactivity and applications.
Imidazole: A five-membered ring with two nitrogen atoms, commonly found in biological systems.
Uniqueness
1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-phenyl-, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid and phenyl groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
63979-28-2 |
|---|---|
Fórmula molecular |
C10H8N3NaO2 |
Peso molecular |
225.18 g/mol |
Nombre IUPAC |
sodium;5-methyl-1-phenyltriazole-4-carboxylate |
InChI |
InChI=1S/C10H9N3O2.Na/c1-7-9(10(14)15)11-12-13(7)8-5-3-2-4-6-8;/h2-6H,1H3,(H,14,15);/q;+1/p-1 |
Clave InChI |
TWCGUXQAABROHJ-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


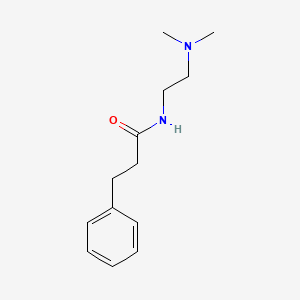
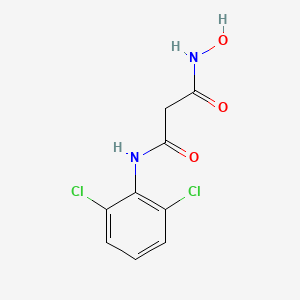

![Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]-](/img/structure/B14489681.png)


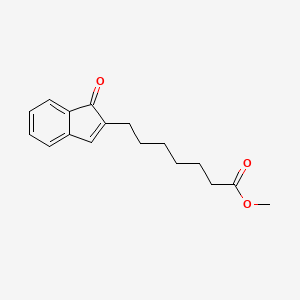
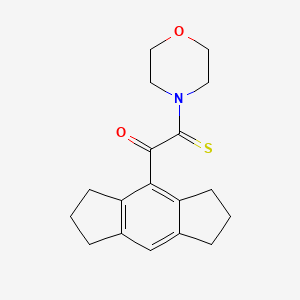
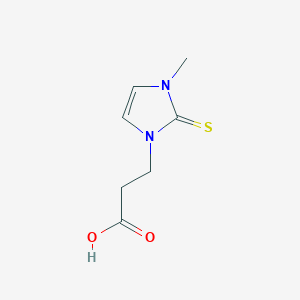
![8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate](/img/structure/B14489709.png)
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)

